N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-18(2,3)14-6-4-13(5-7-14)17(23)22-10-15(11-22)21-16-8-9-19-12-20-16/h4-9,12,15H,10-11H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGUHFRIZBUGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the pyrimidin-4-amine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Medicinal Chemistry
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine has been explored as a potential therapeutic agent for various diseases, particularly cancer and autoimmune disorders. Its ability to inhibit specific molecular targets involved in disease progression makes it a candidate for drug development.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Leukemia
Biological Research
The compound is investigated for its effects on cellular processes and signaling pathways. Studies have shown its potential to modulate immune responses, making it beneficial in treating autoimmune conditions.
Chemical Research
In chemistry, this compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its unique structural features allow for exploration of various chemical reactions, including oxidation, reduction, and substitution.
| Property | Value |
|---|---|
| Anticancer Activity | Significant against multiple cancer types |
| Mechanism of Action | Inhibition of specific enzymes/receptors |
| Immune Modulation | Potential benefits in autoimmune diseases |
Case Study 1: Anticancer Efficacy
A study demonstrated that this compound effectively inhibited the growth of breast cancer cells through apoptosis induction. In vitro assays showed a significant reduction in cell viability compared to control groups.
Case Study 2: Autoimmune Disease Modulation
Research has indicated that this compound can modulate immune responses by affecting cytokine production in vitro, suggesting its potential use in treating autoimmune disorders such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, that play a role in disease progression. By binding to these targets, the compound can inhibit their activity, leading to a reduction in disease symptoms or progression. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Moieties
Pyrimidine Derivatives :
- N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine (): This compound replaces the azetidine group with a piperazine ring, increasing conformational flexibility. Piperazine is commonly used in drug design for its solubility-enhancing properties, which contrasts with the rigid azetidine ring in the target compound.
- The nitro group introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions—a feature absent in the target compound .
Azetidine Derivatives :
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): This compound shares a substituted azetidine-like structure but incorporates a pyrazole ring instead of pyrimidine. The cyclopropyl group may enhance metabolic stability compared to the tert-butylbenzoyl group in the target compound. Its synthesis yield (17.9%) and melting point (104–107°C) suggest moderate stability, which could parallel the target compound’s physicochemical behavior .
Substituent Effects
- 4-Trifluoromethoxy Phenyl Group (): In 1-(pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the trifluoromethoxy group increases electronegativity and lipophilicity. Compared to the tert-butylbenzoyl group in the target compound, this substituent may improve binding to hydrophobic pockets but reduce solubility .
- Methoxy and Trifluoroethoxy Groups (): The compound N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine demonstrates how electron-donating (methoxy) and electron-withdrawing (trifluoroethoxy) groups balance solubility and target engagement. The tert-butylbenzoyl group in the target compound lacks such polarity, suggesting a trade-off between membrane penetration and aqueous solubility .
Biological Activity
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine is a small-molecule compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by a unique chemical structure that combines an azetidine ring with a pyrimidine moiety. The compound is known for its ability to inhibit specific molecular pathways involved in disease progression, making it a candidate for therapeutic applications in cancer and autoimmune diseases.
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors that are crucial in cellular signaling pathways. By binding to these targets, this compound can inhibit their activity, leading to:
- Reduction in cell proliferation : Particularly in cancer cells.
- Modulation of immune responses : Potentially beneficial in autoimmune conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. Studies have demonstrated its effectiveness against:
- Breast Cancer
- Lung Cancer
- Leukemia
Antimicrobial Activity
While primarily investigated for its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Its structural analogs have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating a potential for broader therapeutic applications .
Research Findings and Case Studies
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high purity and yield. The industrial production methods are based on laboratory synthesis but scaled up for larger quantities, ensuring consistency and quality control throughout the process.
Q & A
Q. What are the recommended synthetic routes for N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, including coupling of the azetidine and pyrimidine moieties. Key steps include:
- Azetidine functionalization : Reacting 4-tert-butylbenzoyl chloride with azetidin-3-amine under basic conditions (e.g., triethylamine) to form the benzoylated intermediate .
- Pyrimidine coupling : Using Buchwald-Hartwig amination or nucleophilic substitution to attach the pyrimidine ring .
- Purification : Column chromatography (e.g., EtOAc/hexane gradients) and recrystallization improve purity. Monitoring via TLC and HPLC ensures >95% purity .
Q. How is structural characterization of this compound performed?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, tert-butyl protons appear as a singlet (~1.3 ppm), while pyrimidine protons resonate between 8.0–9.0 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ peak) .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the azetidine and pyrimidine rings .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's biological activity?
- Core modifications : Introducing electron-withdrawing groups (e.g., -CF) on the pyrimidine ring enhances target binding affinity, as seen in analogs like N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine .
- Azetidine substitution : Replacing tert-butyl with cyclobutyl (as in triazolo[4,3-b]pyridazine derivatives) improves metabolic stability .
- Bioisosteric replacements : Substituting the benzoyl group with sulfone or indole moieties (e.g., sulfone-containing pyrimidine derivatives) modulates solubility and kinase selectivity .
Q. What methodologies address contradictions in biological assay data (e.g., IC50_{50}50 variability)?
- Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM for kinase assays) and buffer conditions (pH 7.4, 25°C) .
- Off-target profiling : Screen against related targets (e.g., JAK family kinases) to identify cross-reactivity .
- Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and use statistical tools (e.g., Grubbs’ test) to exclude outliers .
Q. How can in vivo efficacy and pharmacokinetics be evaluated?
- Animal models : Use xenograft models (e.g., murine cancer lines) to assess tumor growth inhibition. Dose ranges (10–50 mg/kg, oral) are based on prior analogs like triazolo-pyridazine derivatives .
- Pharmacokinetic profiling : Measure plasma half-life (t), C, and bioavailability via LC-MS/MS. For example, cyclobutyl-substituted analogs show improved t (>6 hours) compared to tert-butyl derivatives .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., hydroxylation at the azetidine ring) .
Q. What computational tools are used to predict binding modes and optimize interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., JAK2). The pyrimidine nitrogen often forms hydrogen bonds with catalytic lysine residues .
- MD simulations : GROMACS assesses binding stability (e.g., RMSD <2 Å over 100 ns) .
- QSAR models : Machine learning (e.g., Random Forest) links logP and polar surface area to permeability .
Methodological Challenges and Solutions
Q. How can low synthetic yields be addressed during scale-up?
- Catalyst optimization : Use Pd(OAc)/XPhos for Buchwald-Hartwig steps (yield increases from 20% to 65%) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hours to 4 hours for cyclization steps) .
- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., tert-butylbenzoylation) .
Q. What strategies mitigate off-target effects in cellular assays?
- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry to identify interacting proteins .
- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Dose-response analysis : Calculate selectivity indices (e.g., IC ratio for target vs. off-target) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
